5-Isopentyl-4-methyl-1H-pyrazole
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Overview
Description
5-Isopentyl-4-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an isopentyl group at the 5-position and a methyl group at the 4-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopentyl-4-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with 1,3-diketones or β-ketoesters. For instance, the reaction of 4-methyl-3-penten-2-one with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative . Another method involves the use of substituted aldehydes and hydrazines in the presence of a catalyst, such as copper or palladium, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often employs scalable and efficient methods. One-pot procedures, which combine multiple steps into a single reaction vessel, are favored for their simplicity and cost-effectiveness. For example, the condensation of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes can produce pyrazoles in good yields . Additionally, the use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies reaction workup .
Chemical Reactions Analysis
Types of Reactions
5-Isopentyl-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazolones, while substitution reactions can produce various N-arylpyrazoles .
Scientific Research Applications
5-Isopentyl-4-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isopentyl-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles can act as inhibitors of enzymes, such as alcohol dehydrogenase, by binding to the active site and preventing substrate access . Additionally, they can modulate signaling pathways involved in inflammation and cell proliferation . The exact mechanism depends on the specific biological context and the structure of the pyrazole derivative.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-pyrazole: A simpler pyrazole derivative with a methyl group at the 4-position.
5-Amino-1H-pyrazole: Contains an amino group at the 5-position and is known for its reactivity in forming condensed heterocyclic systems.
3,5-Disubstituted Pyrazoles: These compounds have various substituents at the 3 and 5 positions, offering diverse chemical and biological properties.
Uniqueness
5-Isopentyl-4-methyl-1H-pyrazole is unique due to the presence of both an isopentyl and a methyl group, which can influence its reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with molecular targets and its overall stability .
Properties
Molecular Formula |
C9H16N2 |
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Molecular Weight |
152.24 g/mol |
IUPAC Name |
4-methyl-5-(3-methylbutyl)-1H-pyrazole |
InChI |
InChI=1S/C9H16N2/c1-7(2)4-5-9-8(3)6-10-11-9/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
IYLUEGGPWGHYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1)CCC(C)C |
Origin of Product |
United States |
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